molecular formula C14H14O3 B11875554 Butanoic acid, 2-(2-naphthalenyloxy)-, (R)- CAS No. 7668-55-5

Butanoic acid, 2-(2-naphthalenyloxy)-, (R)-

Cat. No.: B11875554
CAS No.: 7668-55-5
M. Wt: 230.26 g/mol
InChI Key: QRVVQLDMZUSLKF-CYBMUJFWSA-N
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Description

®-2-(Naphthalen-2-yloxy)butanoic acid is an organic compound that belongs to the class of naphthalene derivatives Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings This compound is characterized by the presence of a butanoic acid moiety attached to a naphthalene ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Naphthalen-2-yloxy)butanoic acid typically involves the reaction of 2-naphthol with ®-2-bromobutanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the electrophilic carbon of the bromobutanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of ®-2-(Naphthalen-2-yloxy)butanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Naphthalen-2-yloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Tetrahydronaphthalene derivatives

    Substitution: Various substituted naphthalene derivatives depending on the reagents used

Scientific Research Applications

®-2-(Naphthalen-2-yloxy)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ®-2-(Naphthalen-2-yloxy)butanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yloxy)butanoic acid
  • 2-(4-Methoxyphenoxy)butanoic acid
  • 2-(4-Chlorophenoxy)butanoic acid

Uniqueness

®-2-(Naphthalen-2-yloxy)butanoic acid is unique due to its specific stereochemistry and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7668-55-5

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(2R)-2-naphthalen-2-yloxybutanoic acid

InChI

InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)/t13-/m1/s1

InChI Key

QRVVQLDMZUSLKF-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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